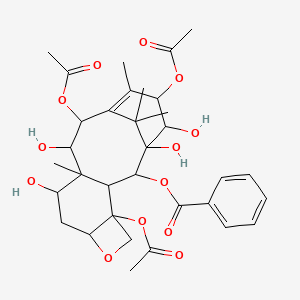

Baccatin VIII

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O13/c1-15-22-24(44-17(3)35)26(38)31(7)20(37)13-21-32(14-42-21,46-18(4)36)25(31)28(45-29(40)19-11-9-8-10-12-19)33(41,30(22,5)6)27(39)23(15)43-16(2)34/h8-12,20-21,23-28,37-39,41H,13-14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMKFLQKTRZJCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(C(C1OC(=O)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Three-Dimensional Puzzle: A Technical Guide to the Stereochemistry and Conformation of Baccatin VIII

For Researchers, Scientists, and Drug Development Professionals

Baccatin VIII, a complex diterpenoid natural product, stands as a crucial precursor in the semi-synthesis of paclitaxel (Taxol®) and its analogues, which are indispensable chemotherapeutic agents in the fight against cancer. A thorough understanding of its intricate three-dimensional structure, encompassing both its stereochemistry and conformational preferences, is paramount for the rational design of novel taxane-based drugs with improved efficacy and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive elucidation of the stereochemical and conformational features of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow visualizations.

Stereochemical Configuration: Defining the Chiral Landscape

The unequivocal assignment of the absolute configuration of the numerous stereocenters within the this compound molecule is fundamental to its chemical identity and biological activity. This is primarily achieved through a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis: Deciphering the Signals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the connectivity and relative stereochemistry of a molecule. For this compound, detailed 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are employed.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 79.2 | 1.88 (s) |

| 2 | 75.2 | 5.68 (d, J=7.1) |

| 3 | 46.8 | 3.82 (d, J=7.1) |

| 4 | 81.1 | - |

| 5 | 84.5 | 4.98 (d, J=8.0) |

| 6 | 35.6 | 2.55 (m) |

| 7 | 72.5 | 4.42 (dd, J=10.6, 6.7) |

| 8 | 58.6 | - |

| 9 | 203.9 | - |

| 10 | 75.9 | 6.42 (s) |

| 11 | 134.2 | - |

| 12 | 142.1 | - |

| 13 | 72.9 | 4.95 (t, J=8.0) |

| 14 | 35.7 | 2.30 (m), 1.85 (m) |

| 15 | 43.2 | - |

| 16 | 26.9 | 1.15 (s) |

| 17 | 21.9 | 1.68 (s) |

| 18 | 14.8 | 2.25 (s) |

| 19 | 10.9 | 1.05 (s) |

| 20 | 4-OAc | 170.9, 21.1 |

| 10-OAc | 170.3, 21.3 | 2.15 (s) |

| 2'-Benzoyl | 167.1, 133.7, 130.2, 129.2, 128.7 | 8.12 (d, J=7.5), 7.60 (t, J=7.5), 7.48 (t, J=7.5) |

Data obtained from a publication on taxane diterpenoids.

The coupling constants (J values) obtained from the ¹H NMR spectrum are crucial in determining the dihedral angles between adjacent protons, providing valuable information about the relative stereochemistry of the substituents on the taxane core. Furthermore, Nuclear Overhauser Effect (NOE) data from 2D NOESY experiments reveal through-space proximities between protons, which helps to establish the spatial arrangement of atoms and the overall conformation of the molecule.

Optical Rotation: A Measure of Chirality

The chirality of this compound is also confirmed by its ability to rotate the plane of polarized light, a property known as optical activity. The specific rotation is a characteristic physical constant for a chiral molecule.

Table 2: Optical Rotation of this compound

| Compound | Specific Rotation ([α]D) | Solvent |

| This compound | Data not available in the searched literature | Chloroform |

While the specific rotation for the closely related Baccatin III is well-documented, a specific value for this compound could not be located in the reviewed literature.

Conformational Analysis: The Dynamic 3D Structure

The taxane core of this compound is a complex and rigid ring system. However, certain parts of the molecule, particularly the side chains, can exhibit conformational flexibility. Understanding the preferred conformation is crucial as it dictates how the molecule interacts with its biological targets.

X-ray Crystallography: The Definitive Picture

The most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation, is single-crystal X-ray diffraction.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available in the searched literature |

| Space Group | Data not available in the searched literature |

| Unit Cell Dimensions | Data not available in the searched literature |

| Key Bond Lengths (Å) | Data not available in the searched literature |

| Key Bond Angles (°) | Data not available in the searched literature |

| Key Torsional Angles (°) | Data not available in the searched literature |

A dedicated single-crystal X-ray structure for this compound was not found in the Cambridge Structural Database (CSD) or the reviewed literature. The data for the closely related Baccatin III is available and often used as a reference for the general conformation of the taxane core.

Computational Modeling: In Silico Insights

In the absence of a crystal structure for this compound, computational methods such as molecular mechanics and density functional theory (DFT) calculations can be employed to predict its lowest energy conformation. These calculations, often guided by the experimental data from NMR, can provide valuable insights into the molecule's three-dimensional shape, including bond lengths, bond angles, and torsional angles.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the elucidation of this compound's stereochemistry and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution 1D and 2D NMR spectra of this compound to determine its chemical structure and relative stereochemistry.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% TMS (tetramethylsilane)

-

5 mm NMR tubes

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool into a 5 mm NMR tube.

-

Spectrometer Setup:

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Set the temperature to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

-

2D NMR Acquisition:

-

Acquire COSY, HSQC, HMBC, and NOESY spectra using standard pulse programs. Optimize acquisition and processing parameters for each experiment to obtain high-quality data.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm for ¹H and ¹³C).

X-ray Crystallography

Objective: To grow single crystals of this compound suitable for X-ray diffraction analysis to determine its absolute stereochemistry and solid-state conformation.

Materials:

-

Purified this compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane)

-

Small vials or crystallization plates

Procedure:

-

Crystal Growth Screening:

-

Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging drop or sitting drop), and cooling of a saturated solution.

-

Screen a wide range of solvent systems (single solvents and binary or ternary mixtures).

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Use a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares refinement.

-

Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.

-

Logical Workflow for Structure Elucidation

The process of elucidating the stereochemistry and conformation of a complex natural product like this compound follows a logical and iterative workflow.

This diagram illustrates the interconnectedness of various experimental and computational techniques. The process begins with the isolation and purification of the compound. Initial characterization is performed using mass spectrometry to determine the molecular formula. NMR spectroscopy then provides the crucial information about the carbon-hydrogen framework and the relative arrangement of atoms. Optical rotation confirms the chiral nature of the molecule. For an unambiguous determination of the absolute stereochemistry and the solid-state conformation, single-crystal X-ray crystallography is the gold standard. Computational modeling can be used to further explore the conformational landscape and to complement the experimental data. The culmination of these efforts leads to the complete and confident elucidation of the this compound structure.

The Baccatin VIII Biosynthetic Pathway in Taxus Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the baccatin VIII biosynthetic pathway in Taxus cell cultures. This compound, a crucial precursor for the semi-synthesis of the anticancer drug paclitaxel (Taxol®), is a complex diterpenoid whose production in cell culture systems is a subject of intense research. This document details the enzymatic steps of the pathway, presents quantitative data on taxane production, provides detailed experimental protocols for key analytical techniques, and visualizes the intricate signaling networks that regulate this vital metabolic route.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of diterpenoids, geranylgeranyl diphosphate (GGPP), derived from the plastidial methylerythritol phosphate (MEP) pathway. The pathway to baccatin III, a closely related precursor to paclitaxel, involves at least 19 distinct enzymatic steps. This compound shares the majority of this pathway. The core of the pathway can be divided into three main stages: the formation of the taxane skeleton, a series of hydroxylations and acylations, and the formation of the characteristic oxetane ring.

The key enzymatic steps leading to the formation of baccatin III, and by extension this compound, are as follows:

-

Cyclization: Geranylgeranyl diphosphate (GGPP) is cyclized by taxadiene synthase (TS) to form taxa-4(5),11(12)-diene, the committed step in taxane biosynthesis.

-

Hydroxylation at C5: A cytochrome P450 monooxygenase, taxadiene 5α-hydroxylase, converts taxadiene to taxa-4(20),11(12)-dien-5α-ol.

-

Acetylation at C5: The 5α-hydroxyl group is acetylated by taxadien-5α-ol-O-acetyltransferase (TAT) to yield taxa-4(20),11(12)-dien-5α-yl acetate.

-

Hydroxylation at C10: Taxa-4(20),11(12)-dien-5α-yl acetate is hydroxylated at the C10 position by taxane 10β-hydroxylase, another cytochrome P450 enzyme.

-

A series of further hydroxylations and acylations: A cascade of cytochrome P450 hydroxylases and acyltransferases modify the taxane core at various positions, including C1, C2, C7, C9, and C13. The exact order of these steps can be flexible, leading to a "taxoid grid" of intermediates.

-

Formation of 10-deacetylbaccatin III: This key intermediate is formed after a series of these modifications.

-

Acetylation at C10: The final step in the formation of baccatin III is the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III by 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).

Salicylic Acid (SA) Signaling Pathway

Salicylic acid is another key phytohormone involved in plant defense. In the context of taxane biosynthesis, SA signaling involves the NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1) protein. Upon SA accumulation, NPR1 translocates to the nucleus and interacts with TGA transcription factors, leading to the activation of defense-related genes, including those in the taxane pathway.

Baccatin VIII: A Comprehensive Technical Guide to its Natural Sources and Isolation from Yew Trees

For Researchers, Scientists, and Drug Development Professionals

Baccatin VIII, a complex diterpene and a key precursor in the semi-synthesis of the life-saving anti-cancer drug Paclitaxel (Taxol®), is a naturally occurring compound found in various species of the yew tree (Taxus). This technical guide provides an in-depth overview of the natural sources of this compound and its related taxanes, alongside detailed methodologies for its isolation and purification. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, drug discovery, and pharmaceutical development.

Natural Abundance of Baccatin Derivatives in Taxus Species

The concentration of this compound and its analogues, such as Baccatin III and 10-deacetylbaccatin III, varies significantly among different Taxus species and even between different parts of the same tree.[1][2] This variability is influenced by genetic factors, the age of the tree, the time of collection, and environmental conditions.[1] Needles, twigs, bark, and seeds have all been identified as sources of these valuable compounds.[1][2] The following table summarizes the reported yields of key baccatin derivatives and other taxanes from various Taxus species.

| Taxus Species | Plant Part | Compound | Concentration (µg/g dry weight unless otherwise noted) |

| Taxus mairei | Needles & Twigs | Baccatin III | 156 (0.0156%)[1] |

| Taxus mairei | Needles & Twigs | 10-Deacetylbaccatin III | 115 (0.0115%)[1] |

| Taxus mairei | Seed Embryo | Baccatin III | 44.88[1] |

| Taxus mairei | Seed Embryo | 10-Deacetylbaccatin III | 124.09[1] |

| Taxus mairei | Seed Coat | Baccatin III | 116.60[1] |

| Taxus mairei | Seed Coat | 10-Deacetylbaccatin III | 116.05[1] |

| Taxus mairei | Bark | 10-Deacetylbaccatin III | 680 (0.0680%)[1] |

| Taxus cuspidata | Needles | Baccatin III | 0.158 wt% of extract[3] |

| Taxus cuspidata | Seeds | Baccatin III | 0.157 wt% of extract[3] |

| Taxus wallichiana | Needles | 10-Deacetylbaccatin III | 247.6 - 594.9[2] |

| Taxus baccata | Red Arils | Baccatin III | 1 - 28[2] |

| Taxus baccata | Red Arils | 10-Deacetylbaccatin III | 3.9 - 38[2] |

| Taxus brevifolia | Bark | Paclitaxel (for comparison) | ~150 (0.015%)[4] |

Experimental Protocols for Isolation and Purification

The isolation of this compound and related taxanes from yew biomass is a multi-step process involving extraction, concentration, and chromatographic purification. Various methods have been developed to optimize the yield and purity of the final product.

Extraction of Crude Taxanes

The initial step involves the extraction of taxanes from the plant material. Several solvent systems and techniques can be employed.

-

Solvent Extraction: This is the most common method, utilizing polar organic solvents.

-

Methanol, Ethanol, or Acetone Mixtures: A mixture of an organic solvent (50-95% by volume) with water is effective for extracting taxanes from fresh or dried yew clippings.[5] The use of 50-80% ethanol in water has been shown to reduce the co-extraction of impurities.[6]

-

Procedure:

-

Mix fresh or dried and ground plant material (needles, twigs, or bark) with the chosen solvent mixture.

-

Allow the extraction to proceed for a designated period, often 24 hours at ambient temperature.[7]

-

Separate the solvent extract from the solid plant material.

-

-

-

Advanced Extraction Techniques: To enhance efficiency, more advanced methods can be used.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation, improving solvent penetration and extraction efficiency.[8] Optimal conditions for Taxus wallichiana var. mairei leaves were found to be a 1:15 g/mL material-to-liquid ratio for 23 minutes at 40°C.[8]

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[9]

-

Supercritical Fluid Extraction (SFE): Uses supercritical carbon dioxide, often with a co-solvent like ethanol, to extract taxanes with high selectivity.[3]

-

Decolorization and Initial Purification

The crude extract is often dark and contains a high concentration of pigments and other impurities that need to be removed.

-

Activated Carbon Treatment: The crude extract is treated with activated carbon (charcoal) to adsorb pigments and other non-polar impurities.[5] The amount of charcoal used depends on the solvent concentration and whether the plant material was fresh or dried.[5]

-

Solvent Partitioning: A liquid-liquid extraction is performed to separate the taxanes from highly polar or non-polar impurities. A common method involves partitioning the concentrated aqueous extract against an immiscible organic solvent like dichloromethane or chloroform.[7]

Chromatographic Separation and Purification

The final and most critical stage of isolation involves chromatographic techniques to separate this compound from other closely related taxanes.

-

Normal Phase Chromatography:

-

Reverse Phase Chromatography:

-

Adsorbent: A non-polar stationary phase is used.

-

Elution: A polar mobile phase, typically a mixture of acetonitrile and water, is used for elution.[6] This method is particularly effective for the final purification of individual taxanes.[7] High-Performance Liquid Chromatography (HPLC) is often the final step to obtain highly pure this compound.[7]

-

Visualization of the Isolation Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from yew tree biomass.

Caption: General experimental workflow for the isolation of this compound.

Conclusion

The isolation of this compound from Taxus species is a well-established, albeit complex, process. The choice of plant material and extraction methodology can significantly impact the final yield. This guide provides a foundational understanding of the key steps involved, offering a starting point for the development and optimization of laboratory- and industrial-scale purification protocols. Further research into more efficient and sustainable methods, such as metabolic engineering and plant cell culture, holds promise for securing a stable supply of this vital pharmaceutical precursor.[10][11]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scholarship.claremont.edu [scholarship.claremont.edu]

- 5. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]

- 6. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]

- 7. US5475120A - Method for the isolation and purification of taxol and its natural analogues - Google Patents [patents.google.com]

- 8. Research Progress on Taxus Extraction and Formulation Preparation Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stanford scientists reveal missing yew tree enzymes needed to make a common cancer drug | Stanford University School of Engineering [engineering.stanford.edu]

- 11. Isolation, Purification, and Identification of Taxol and Related Taxanes from Taxol-Producing Fungus Aspergillus niger subsp. taxi - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Baccatin VIII and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin VIII and its analogues are a class of complex diterpenoids that form the structural core of several potent anti-cancer agents, most notably paclitaxel (Taxol®) and docetaxel (Taxotere®). A thorough understanding of their structural and spectroscopic properties is paramount for the discovery of new derivatives, the development of efficient synthetic and semi-synthetic routes, and for quality control in drug manufacturing. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound and its key analogues, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structure elucidation of this compound and its analogues in solution. A combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound and its important analogue, 10-deacetylbaccatin III. Data is compiled from various literature sources and should be considered representative. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound (Representative)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | ~4.20 | d | 7.0 |

| H-2 | ~5.65 | d | 7.0 |

| H-3 | ~3.85 | d | 7.5 |

| H-5 | ~4.95 | dd | 9.5, 2.0 |

| H-6α | ~2.55 | m | |

| H-6β | ~1.90 | m | |

| H-7 | ~4.45 | m | |

| H-10 | ~6.40 | s | |

| H-13 | ~6.20 | t | 8.5 |

| H-14α | ~2.25 | m | |

| H-14β | ~2.20 | m | |

| H-16 | ~1.20 | s | |

| H-17 | ~1.10 | s | |

| H-18 | ~1.70 | s | |

| H-19 | ~1.85 | s | |

| 4-OAc | ~2.15 | s | |

| 10-OAc | ~2.25 | s | |

| Bz (ortho) | ~8.10 | d | 7.5 |

| Bz (meta) | ~7.50 | t | 7.5 |

| Bz (para) | ~7.60 | t | 7.5 |

Table 2: ¹³C NMR Spectral Data of this compound (Representative)

| Position | δ (ppm) |

| 1 | ~79.0 |

| 2 | ~75.0 |

| 3 | ~47.0 |

| 4 | ~81.0 |

| 5 | ~84.5 |

| 6 | ~35.5 |

| 7 | ~72.0 |

| 8 | ~58.5 |

| 9 | ~204.0 |

| 10 | ~76.0 |

| 11 | ~134.0 |

| 12 | ~142.0 |

| 13 | ~72.5 |

| 14 | ~36.0 |

| 15 | ~43.0 |

| 16 | ~27.0 |

| 17 | ~21.0 |

| 18 | ~15.0 |

| 19 | ~10.0 |

| 20 | ~76.5 |

| 4-OAc (C=O) | ~171.0 |

| 4-OAc (CH₃) | ~21.0 |

| 10-OAc (C=O) | ~170.5 |

| 10-OAc (CH₃) | ~21.5 |

| Bz (C=O) | ~167.0 |

| Bz (C-1') | ~130.0 |

| Bz (C-2',6') | ~129.5 |

| Bz (C-3',5') | ~128.5 |

| Bz (C-4') | ~133.5 |

Table 3: ¹H and ¹³C NMR Spectral Data of 10-deacetylbaccatin III [1][2]

| Position | ¹H δ (ppm), Mult. (J in Hz) | ¹³C δ (ppm) |

| 1 | 4.18, d (7.1) | 79.2 |

| 2 | 5.61, d (7.1) | 74.9 |

| 3 | 3.81, d (7.5) | 47.3 |

| 4 | - | 81.1 |

| 5 | 4.96, dd (9.6, 2.1) | 84.7 |

| 6α | 2.54, m | 35.7 |

| 6β | 1.88, m | 35.7 |

| 7 | 4.41, m | 72.5 |

| 8 | - | 58.6 |

| 9 | - | 211.5 |

| 10 | 5.23, s | 75.9 |

| 11 | - | 133.8 |

| 12 | - | 142.3 |

| 13 | 4.87, t (7.9) | 68.1 |

| 14α | 2.29, m | 35.7 |

| 14β | 2.23, m | 35.7 |

| 15 | - | 43.2 |

| 16 | 1.18, s | 26.9 |

| 17 | 1.05, s | 21.9 |

| 18 | 1.68, s | 14.8 |

| 19 | 1.85, s | 10.9 |

| 20 | 4.21, d (8.4), 4.16, d (8.4) | 76.5 |

| 4-OAc | 2.03, s | 21.2 (CH₃), 171.1 (C=O) |

| Bz | 8.11, d (7.3), 7.51, t (7.3), 7.62, t (7.3) | 167.2 (C=O), 130.2 (C-1'), 129.3 (C-2',6'), 128.7 (C-3',5'), 133.6 (C-4') |

Experimental Protocols for NMR Spectroscopy

A detailed and systematic approach is crucial for obtaining high-quality NMR data for structural elucidation.

1.2.1. Sample Preparation for Quantitative NMR (qNMR) [3][4][5]

-

Weighing: Accurately weigh 5-10 mg of the purified this compound analogue into a clean, dry NMR tube.

-

Solvent Addition: Add a precise volume (e.g., 600 µL for a standard 5 mm tube) of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent depends on the solubility of the analyte.

-

Internal Standard: For quantitative analysis, add a known amount of an internal standard with a simple spectrum that does not overlap with the analyte signals.

-

Dissolution: Ensure complete dissolution of the sample, using gentle vortexing or sonication if necessary.

-

Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

1.2.2. Acquisition of 1D and 2D NMR Spectra [6][7]

The following workflow outlines the typical sequence of experiments performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Detailed Parameters for 2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over 2-3 bonds. Key parameters include the spectral width in both dimensions (F1 and F2), which should encompass all proton signals, and the number of increments in the indirect dimension (F1), which determines the resolution.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is crucial for assigning carbon signals based on their attached, and already assigned, protons. The spectral width in F2 corresponds to the proton spectrum, while in F1 it covers the carbon chemical shift range.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is essential for connecting different spin systems and for assigning quaternary carbons, which do not appear in DEPT or HSQC spectra. The long-range coupling delay is a critical parameter that is optimized based on the expected J-couplings (typically 4-8 Hz).[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound and its analogues. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable structural insights.

Mass Spectral Data

Table 4: Representative Mass Spectrometry Data for Baccatin Analogues

| Compound | Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | ESI | - | - | - |

| 10-deacetylbaccatin III | ESI | 545.2 | 567.2 | 527 ([M+H-H₂O]⁺), 485 ([M+H-AcOH]⁺)[8] |

| Baccatin III | ESI | 587.2 | 609.2 | 527 ([M+H-AcOH]⁺), 467 ([M+H-2AcOH]⁺) |

Experimental Protocols for Mass Spectrometry

2.2.1. Sample Preparation [9][10]

-

Dissolution: Dissolve a small amount of the purified sample (typically <1 mg/mL) in a suitable solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile, or a mixture with water).

-

Additives: For electrospray ionization (ESI), small amounts of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

-

Filtration: Filter the sample solution using a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter that could clog the instrument.

-

Dilution: Dilute the sample to an appropriate concentration (typically in the low µg/mL to ng/mL range) for analysis.

2.2.2. Mass Spectrometry Analysis Workflow

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within this compound and its analogues.

Spectroscopic Data

Table 5: Representative IR and UV-Vis Absorption Data

| Compound | IR (cm⁻¹) | UV-Vis λ_max (nm) (Solvent) |

| This compound | ~3500 (O-H), ~1730 (C=O, ester), ~1710 (C=O, ketone), ~1600 (C=C, aromatic), ~1240 (C-O, ester) | ~230, ~275 (Methanol) |

| 10-deacetylbaccatin III | ~3500-3400 (O-H), ~1735 (C=O, ester), ~1715 (C=O, ketone), ~1600 (C=C, aromatic), ~1245 (C-O, ester) | ~228, ~273 (Ethanol) |

Experimental Protocols

3.2.1. Sample Preparation for IR Spectroscopy

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

3.2.2. Sample Preparation for UV-Vis Spectroscopy [11]

-

Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., methanol, ethanol, or acetonitrile).

-

Solution Preparation: Prepare a stock solution of the sample with a known concentration.

-

Serial Dilutions: Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample absorbance.

Conclusion

The comprehensive spectroscopic characterization of this compound and its analogues is a multi-faceted process that relies on the synergistic application of various analytical techniques. NMR spectroscopy provides the most detailed structural information, while mass spectrometry confirms the molecular weight and offers fragmentation clues. IR and UV-Vis spectroscopy serve as valuable complementary methods for identifying functional groups and conjugated systems. The detailed protocols and representative data presented in this guide are intended to serve as a valuable resource for researchers in the field of natural product chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A routine experimental protocol for qHNMR illustrated with Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubsapp.acs.org [pubsapp.acs.org]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. ulethbridge.ca [ulethbridge.ca]

- 8. 10-deacetylbaccatin III | C29H36O10 | CID 154272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Sample Preparation for Mass Spectrometry [sigmaaldrich.com]

- 11. chem.libretexts.org [chem.libretexts.org]

In Vitro Biological Activity of Baccatin Derivatives Against Cancer Cell Lines: A Technical Guide

Disclaimer: This technical guide focuses on the in vitro biological activity of Baccatin III against various cancer cell lines. Due to a lack of publicly available research data specifically on Baccatin VIII, this document utilizes the comprehensive findings on its close structural analog, Baccatin III, as a representative member of the baccatin family of taxane diterpenoids. Baccatin III shares the core taxane ring structure and is a key precursor in the semi-synthesis of the widely used anticancer drug, Paclitaxel.[1][2][3] The methodologies and observed biological effects detailed herein are therefore highly relevant for researchers, scientists, and drug development professionals investigating the anticancer potential of baccatin derivatives.

Introduction

Baccatin III, a naturally occurring diterpenoid isolated from the yew tree (Taxus species), is a crucial intermediate in the biosynthesis of Paclitaxel.[4][5] While often considered an inactive precursor, studies have demonstrated that Baccatin III itself possesses cytotoxic and pro-apoptotic properties against various cancer cell lines.[4][6][7] This guide provides a comprehensive overview of the in vitro anticancer activities of Baccatin III, detailing its effects on cell viability, cell cycle progression, and apoptosis. It also includes detailed protocols for key experimental assays and visual representations of the associated cellular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Baccatin III Cytotoxicity

The in vitro efficacy of Baccatin III has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Human Cervical Cancer | 4.30 | [4] |

| A549 | Human Lung Cancer | 4.0 - 7.81 | [4] |

| A431 | Human Skin Cancer | 4.0 - 7.81 | [4] |

| HepG2 | Human Liver Cancer | 4.0 - 7.81 | [4] |

| Various | Not Specified | ~8 - 50 | [6] |

| Jurkat, Ovcar3, T47D | Leukemia, Ovarian, Breast | 2 - 5 | [8] |

Table 1: Summary of reported IC50 values for Baccatin III against various human cancer cell lines.

Further studies on HeLa cells have elucidated the dose-dependent effects of enzymatically synthesized Baccatin III (ESB III) on cell cycle progression and apoptosis.

| Treatment Concentration (µM) | Cell Population in G2/M Phase (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Reference |

| 0 (Control) | ~25 | - | - | [4] |

| 1 | - | 20 | 8 | [4] |

| 3 | - | 49 | 20.4 | [4] |

| 5 | ~40 | 58.8 | 21.6 | [4] |

Table 2: Effect of Baccatin III on Cell Cycle and Apoptosis in HeLa Cells.[4]

Mechanism of Action

Baccatin III exhibits its anticancer effects through multiple mechanisms:

-

Inhibition of Tubulin Polymerization: Unlike Paclitaxel, which stabilizes microtubules, Baccatin III has been shown to inhibit tubulin polymerization, similar to agents like colchicine and vinblastine. This disruption of microtubule dynamics leads to mitotic arrest.[6]

-

Cell Cycle Arrest: Consistent with its antimitotic activity, Baccatin III induces an accumulation of cells in the G2/M phase of the cell cycle.[4][6]

-

Induction of Apoptosis: Baccatin III has been demonstrated to induce programmed cell death (apoptosis). This is characterized by the externalization of phosphatidylserine, depolarization of the mitochondrial membrane, and an increase in reactive oxygen species (ROS).[4] Interestingly, some studies suggest that Baccatin III can induce apoptosis independently of G2/M arrest, indicating that the core taxane structure may play a direct role in triggering cell death pathways.[7] The apoptotic mechanism appears to involve the intrinsic (mitochondrial) pathway and may be dependent on caspase-10.[4][8]

Mandatory Visualizations

Experimental Workflow

General workflow for assessing the in vitro anticancer activity of Baccatin derivatives.

Signaling Pathways

References

- 1. Baccatin III | Rowan [rowansci.com]

- 2. Baccatin Iii | C31H38O11 | CID 65366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Baccatin III - Wikipedia [en.wikipedia.org]

- 4. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the cytotoxic mechanism mediated by baccatin III, the synthetic precursor of taxol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Apoptotic cell death induced by baccatin III, a precursor of paclitaxel, may occur without G(2)/M arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cancer cell proliferation and apoptosis-inducing activity of fungal taxol and its precursor baccatin III purified from endophytic Fusarium solani - PubMed [pubmed.ncbi.nlm.nih.gov]

Baccatin VIII: A Comprehensive Technical Review of its Pharmacokinetic and Pharmacodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin VIII, a complex diterpene isolated from the needles of the yew tree (Taxus species), is a pivotal intermediate in the semi-synthesis of the highly successful anticancer drug, paclitaxel. While often overshadowed by its more famous derivative, this compound itself exhibits noteworthy biological activities, including cytotoxic and immunomodulatory effects. This technical guide provides an in-depth overview of the currently available pharmacokinetic and pharmacodynamic properties of this compound, intended to serve as a valuable resource for researchers in oncology, immunology, and drug development.

Pharmacodynamic Properties

This compound demonstrates a range of biological effects, primarily centered on its anticancer and immunomodulatory potential. These activities stem from its interaction with fundamental cellular processes.

Cytotoxic Activity

This compound exhibits cytotoxic effects against various cancer cell lines. Its primary mechanism of action is the disruption of microtubule dynamics, a critical process for cell division. Unlike paclitaxel, which stabilizes microtubules, this compound has been shown to inhibit tubulin polymerization, a mechanism more akin to that of vinca alkaloids and colchicine. This inhibition leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Furthermore, treatment with this compound has been associated with an increase in the production of reactive oxygen species (ROS) within cancer cells, contributing to cellular stress and programmed cell death.

Table 1: In Vitro Cytotoxicity of Baccatin III (a closely related analogue)

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Human Cervical Cancer | 4.30 - 4.46[1] |

| A549 | Human Lung Cancer | 4.0 - 7.81[1] |

| A431 | Human Skin Cancer | 4.0 - 7.81[1] |

| HepG2 | Human Liver Cancer | 4.0 - 7.81[1] |

Note: Data presented is for Baccatin III, a closely related taxane derivative often used in studies as a precursor for paclitaxel.

Immunomodulatory Effects

Beyond its direct cytotoxic actions, this compound has been shown to modulate the immune system. It enhances the presentation of antigens by Major Histocompatibility Complex (MHC) class I and class II molecules on dendritic cells. This enhanced antigen presentation can lead to a more robust anti-tumor immune response by cytotoxic T lymphocytes.

Additionally, this compound has been observed to inhibit the accumulation and suppressive functions of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. MDSCs are known to dampen anti-tumor immunity, and their inhibition by this compound can further contribute to an effective immune response against cancer.

Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively available in the public domain. This is likely due to its primary role as a synthetic intermediate for paclitaxel, which has been the focus of most clinical and preclinical development.

However, some inferences can be drawn from studies on related taxanes. For instance, a study on 10-deacetylbaccatin III, another close analogue, demonstrated rapid absorption and distribution after oral administration. The systemic exposure of 10-deacetylbaccatin III was significantly enhanced when administered as part of a crude Taxus chinensis extract, suggesting that formulation plays a critical role in the bioavailability of these compounds. The observation that oral administration of Baccatin III to mice resulted in significant tumor growth reduction also implies at least some degree of oral bioavailability.[2]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Absorption | Data not available. Oral administration in mice suggests some level of bioavailability. |

| Distribution | Data not available. |

| Metabolism | Data not available. |

| Excretion | Data not available. |

Further research is required to fully elucidate the pharmacokinetic profile of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacodynamics.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using a dose-response curve.[3][4][5]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to analyze the effect of this compound on cell cycle progression.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7][8][9]

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[10][11][12][13]

In Vitro Tubulin Polymerization Assay

This protocol assesses the direct effect of this compound on tubulin polymerization.

-

Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer containing GTP.

-

Compound Addition: Add different concentrations of this compound or a control compound (e.g., paclitaxel as a polymerization promoter, colchicine as a depolymerizer) to the wells.

-

Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves and quantify the effect of this compound.[14][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action and experimental workflows associated with this compound.

References

- 1. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

Enzymatic Conversions of Baccatin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Baccatin III, a complex diterpenoid isolated from yew trees (Taxus species), stands as a pivotal precursor in the semi-synthesis of the blockbuster anti-cancer drug, paclitaxel (Taxol®), and its analogue docetaxel (Taxotere®). The intricate molecular architecture of Baccatin III, particularly its taxane core, presents both a challenge and an opportunity for chemical and biological transformations. Enzymatic conversions offer a highly specific, efficient, and environmentally benign alternative to traditional chemical synthesis for the modification of Baccatin III and its precursors. This technical guide provides an in-depth review of the key enzymatic reactions involving Baccatin III, focusing on the enzymes responsible, their kinetic properties, and detailed experimental protocols for their application.

Key Enzymes in Baccatin III Conversions

The biosynthesis of paclitaxel from Baccatin III involves a series of enzymatic steps, primarily catalyzed by acyltransferases. Two of the most critical enzymes in this pathway that directly utilize Baccatin III or its immediate precursor are 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) and Baccatin III: 3-amino, 3-phenylpropanoyl Transferase (BAPT).

10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)

DBAT is a key rate-limiting enzyme in the paclitaxel biosynthetic pathway that catalyzes the final step in the formation of the Baccatin III core.[1] It facilitates the regiospecific acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) using acetyl-CoA as the acyl donor.[1][2] The cDNA for DBAT has been cloned from Taxus species and functionally expressed in Escherichia coli, enabling the production of recombinant enzyme for biocatalytic applications.[3][4]

Baccatin III: 3-amino, 3-phenylpropanoyl Transferase (BAPT)

BAPT is responsible for the crucial step of attaching the C13 side chain to the Baccatin III core, a pivotal transformation leading to the synthesis of paclitaxel.[5] This enzyme catalyzes the selective 13-O-acylation of Baccatin III with β-phenylalanoyl-CoA as the acyl donor to form N-debenzoyl-2'-deoxytaxol.[1][5] The functional enzyme has been expressed in E. coli, often as a fusion protein to enhance solubility and facilitate purification.[6]

Quantitative Data on Enzymatic Conversions

The efficiency and characteristics of these enzymatic conversions have been quantified through various studies. The following tables summarize the key kinetic parameters of DBAT and the cytotoxic activity of enzymatically synthesized Baccatin III.

Table 1: Kinetic Properties of Recombinant 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT)

| Parameter | Value | Source Organism | Notes |

| Km (10-deacetylbaccatin III) | 10 µM | Taxus cuspidata | Determined by Lineweaver-Burk analysis.[3] |

| Km (acetyl-CoA) | 8 µM | Taxus cuspidata | Determined by Lineweaver-Burk analysis.[3] |

| Optimal pH | 7.4 - 7.5 | Taxus cuspidata | Half-maximal velocities observed at pH 6.4 and 7.8.[3] |

| Optimal Temperature | 30°C | Lasiodiplodia theobromae (endophytic fungus) | For the LtDBAT enzyme.[1] |

Table 2: Cytotoxicity of Enzymatically Synthesized Baccatin III (ESB III)

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Human Cervical Cancer | 4.30 |

| A549 | Human Lung Cancer | 4.0 - 7.81 |

| A431 | Human Skin Cancer | 4.0 - 7.81 |

| HepG2 | Human Liver Cancer | 4.0 - 7.81 |

Data sourced from a study evaluating the in vitro anticancer activity of Baccatin III produced using a recombinant DBAT from an endophytic fungus.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these enzymatic conversions in a research and development setting.

Protocol 1: Expression and Purification of Recombinant DBAT in E. coli

This protocol is a general guideline based on established methods for expressing and purifying recombinant His-tagged proteins in E. coli.[7][8][9][10]

-

Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a suitable expression vector containing the DBAT gene fused to a His6-tag. Plate the transformed cells on selective LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture and Induction: The next day, inoculate 500 mL of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

-

Cell Lysis: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the recombinant DBAT with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol 2: Enzymatic Synthesis and Analysis of Baccatin III using DBAT

This protocol outlines the enzymatic conversion of 10-DAB to Baccatin III and its subsequent analysis.[1][3]

-

Enzyme Assay: Prepare a reaction mixture containing 100 µL of assay buffer (e.g., 25 mM Mopso, pH 7.4), 10 µL of purified recombinant DBAT, 10 µL of 10-deacetylbaccatin III (10-DAB) stock solution (to a final concentration of 400 µM), and 10 µL of acetyl-CoA stock solution (to a final concentration of 400 µM).

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.[1]

-

Reaction Quenching and Extraction: Stop the reaction by adding a double volume of chloroform.[1] Vortex thoroughly and centrifuge to separate the phases.

-

Sample Preparation: Carefully collect the organic (chloroform) layer and evaporate it to dryness under a stream of nitrogen or in a vacuum concentrator. Dissolve the residue in a known volume of methanol for HPLC analysis.[1]

-

HPLC Analysis: Analyze the sample using a reverse-phase HPLC system with a C18 column.[11][12]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an isocratic elution with 45:55 (v/v) acetonitrile:water can be employed.[12]

-

Detection: Monitor the elution at 227 nm.[11]

-

Quantification: Compare the peak area of the product with a standard curve of authentic Baccatin III to determine the yield.

-

Biosynthetic Pathway and Logical Workflow

The enzymatic conversions of Baccatin III are integral parts of the broader paclitaxel biosynthetic pathway. The following diagrams illustrate these relationships and a typical experimental workflow.

Caption: Key enzymatic steps in the conversion of 10-deacetylbaccatin III to Paclitaxel.

References

- 1. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis | Annual Reviews [annualreviews.org]

- 3. Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Microbial Cell Factory of Baccatin III Preparation in Escherichia coli by Increasing DBAT Thermostability and in vivo Acetyl-CoA Supply [frontiersin.org]

- 5. Recent Research Progress in Taxol Biosynthetic Pathway and Acylation Reactions Mediated by Taxus Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biocatalysis of a Paclitaxel Analogue: Conversion of Baccatin III to N-Debenzoyl-N-(2-furoyl)paclitaxel and Characterization of an Amino Phenylpropanoyl CoA Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. E. coli protein expression and purification [protocols.io]

- 8. scispace.com [scispace.com]

- 9. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

Methodological & Application

Application Notes and Protocols for the Semi-Synthesis of Paclitaxel from Baccatin III

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the semi-synthesis of the anticancer drug Paclitaxel (Taxol®) starting from Baccatin III, a naturally occurring diterpenoid. The protocol is based on the widely adopted Ojima-Holton method, which involves the protection of the C-7 hydroxyl group of Baccatin III, coupling with a protected β-lactam side chain, and subsequent deprotection to yield Paclitaxel.

Overview of the Semi-Synthesis Pathway

The semi-synthesis of Paclitaxel from Baccatin III is a multi-step process that has been optimized to achieve high yields and purity. The overall workflow can be summarized as follows:

-

Protection of Baccatin III: The hydroxyl group at the C-7 position of Baccatin III is selectively protected to prevent unwanted side reactions during the subsequent coupling step. A common and effective protecting group is the triethylsilyl (TES) group.

-

Synthesis of the C-13 Side Chain: The chiral β-lactam side chain, (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone, is synthesized separately. This component is crucial for the cytotoxic activity of Paclitaxel.

-

Coupling Reaction (Ojima-Holton Method): The protected Baccatin III is coupled with the β-lactam side chain at the C-13 hydroxyl group. This reaction is a cornerstone of modern Paclitaxel semi-synthesis.[1][2][3][4][5]

-

Deprotection: The protecting groups on the C-7 and C-2' positions are removed to yield the final Paclitaxel molecule.

This methodology offers a more sustainable and scalable approach to Paclitaxel production compared to its direct extraction from the bark of the Pacific yew tree.[1][6]

Quantitative Data Summary

The following tables summarize the typical reagents, conditions, and expected yields for each key step in the semi-synthesis of Paclitaxel from Baccatin III.

Table 1: Protection of Baccatin III (C-7 Hydroxyl)

| Step | Reagents and Solvents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| 7-O-TES Protection | Baccatin III, Triethylsilyl chloride (TESCl), Pyridine | 0 to RT | 1 - 3 | 85 - 95 |

Table 2: Synthesis of the β-Lactam Side Chain

| Step | Reagents and Solvents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| β-Lactam Formation | (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone, TESCl, Triethylamine (TEA), Dichloromethane (DCM) | 0 to RT | 2 - 4 | 90 - 98 |

| N-Benzoylation | Above product, Benzoyl chloride, Pyridine | 0 to RT | 1 - 2 | 90 - 95 |

Table 3: Ojima-Holton Coupling Reaction

| Step | Reagents and Solvents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Coupling | 7-O-TES-Baccatin III, β-lactam, Lithium hexamethyldisilazide (LiHMDS), Tetrahydrofuran (THF) | -78 to 0 | 1 - 2 | 80 - 90 |

Table 4: Deprotection to Yield Paclitaxel

| Step | Reagents and Solvents | Temperature (°C) | Reaction Time (hours) | Typical Yield (%) |

| Deprotection | Protected Paclitaxel precursor, Hydrofluoric acid-pyridine complex (HF-Py), Acetonitrile | 0 to RT | 8 - 12 | 85 - 95 |

Experimental Protocols

Protection of Baccatin III: Synthesis of 7-O-Triethylsilyl-Baccatin III

Materials:

-

Baccatin III

-

Triethylsilyl chloride (TESCl)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve Baccatin III (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylsilyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-O-triethylsilyl-Baccatin III as a white solid.

Characterization Data for 7-O-Triethylsilyl-Baccatin III:

-

¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J=7.2 Hz, 2H), 7.60-7.40 (m, 3H), 6.45 (s, 1H), 5.68 (d, J=7.0 Hz, 1H), 4.98 (d, J=8.0 Hz, 1H), 4.85 (t, J=7.8 Hz, 1H), 4.45 (dd, J=10.5, 6.8 Hz, 1H), 4.31 (d, J=8.4 Hz, 1H), 4.18 (d, J=8.4 Hz, 1H), 3.82 (d, J=7.0 Hz, 1H), 2.55 (m, 1H), 2.30 (s, 3H), 2.25 (m, 2H), 1.90 (s, 1H), 1.68 (s, 3H), 1.25 (s, 3H), 1.15 (s, 3H), 0.95 (t, J=7.9 Hz, 9H), 0.60 (q, J=7.9 Hz, 6H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 203.8, 171.2, 167.1, 142.0, 133.6, 130.2, 129.2, 128.7, 84.5, 81.1, 79.2, 76.5, 75.6, 75.1, 72.3, 58.5, 47.3, 43.2, 35.7, 26.8, 22.8, 22.2, 20.9, 14.8, 9.6, 6.8, 5.4.

Synthesis of the β-Lactam Side Chain: (3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone

Materials:

-

(3R,4S)-3-hydroxy-4-phenyl-2-azetidinone

-

Triethylsilyl chloride (TESCl)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Benzoyl chloride

-

Anhydrous Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

TES Protection:

-

Dissolve (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C and add triethylsilyl chloride (1.2 equivalents) dropwise.

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often used directly in the next step.

-

-

N-Benzoylation:

-

Dissolve the crude TES-protected β-lactam in anhydrous pyridine.

-

Cool to 0 °C and add benzoyl chloride (1.2 equivalents) dropwise.

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, 1M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the title compound.

-

Ojima-Holton Coupling Reaction

Materials:

-

7-O-TES-Baccatin III

-

(3R,4S)-N-benzoyl-3-(triethylsilyloxy)-4-phenyl-2-azetidinone

-

Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 7-O-TES-Baccatin III (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add LiHMDS (1.1 equivalents) dropwise and stir the mixture for 30 minutes at -78 °C.

-

Add a solution of the β-lactam (1.2 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm slowly to 0 °C and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the protected Paclitaxel precursor.

Deprotection to Yield Paclitaxel

Materials:

-

Protected Paclitaxel precursor from the previous step

-

Hydrofluoric acid-pyridine complex (HF-Py)

-

Anhydrous Acetonitrile

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography or preparative HPLC

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve the protected Paclitaxel precursor (1 equivalent) in anhydrous acetonitrile in a plastic container.

-

Cool the solution to 0 °C.

-

Carefully add HF-pyridine (excess, typically 5-10 equivalents) dropwise. Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 8-12 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly adding it to a stirred, cooled saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude Paclitaxel by flash column chromatography or preparative HPLC to afford the final product as a white solid.[7][8]

Characterization Data for Paclitaxel:

-

¹H NMR (CDCl₃, 500 MHz): δ 8.14 (d, J=7.3 Hz, 2H), 7.75 (d, J=7.3 Hz, 2H), 7.61-7.30 (m, 11H), 6.95 (d, J=8.8 Hz, 1H), 6.28 (t, J=8.8 Hz, 1H), 6.23 (s, 1H), 5.79 (dd, J=8.8, 2.5 Hz, 1H), 5.68 (d, J=7.1 Hz, 1H), 4.98 (d, J=8.0 Hz, 1H), 4.80 (dd, J=9.8, 2.5 Hz, 1H), 4.41 (dd, J=10.6, 6.7 Hz, 1H), 4.31 (d, J=8.4 Hz, 1H), 4.20 (d, J=8.4 Hz, 1H), 3.81 (d, J=7.1 Hz, 1H), 2.54 (m, 1H), 2.48 (s, 3H), 2.38 (m, 1H), 2.24 (s, 3H), 1.95-1.85 (m, 1H), 1.68 (s, 3H), 1.24 (s, 3H), 1.14 (s, 3H).

-

¹³C NMR (CDCl₃, 125 MHz): δ 203.8, 172.8, 171.4, 167.9, 167.1, 167.0, 142.8, 138.1, 133.7, 133.0, 132.0, 130.2, 129.2, 129.0, 128.7, 128.4, 127.1, 126.5, 84.5, 81.1, 79.2, 76.5, 75.6, 75.0, 72.1, 72.1, 58.6, 55.0, 45.7, 35.6, 35.5, 26.8, 22.6, 22.1, 20.8, 14.8.

Visualizations

Caption: Overall workflow for the semi-synthesis of Paclitaxel from Baccatin III.

Caption: Key transformation in the Ojima-Holton coupling reaction.

References

- 1. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 3. 3.3. Semi-Synthesis [bio-protocol.org]

- 4. US6242614B1 - Semi-synthesis of paclitaxel using dialkyldichlorosilanes - Google Patents [patents.google.com]

- 5. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]

- 6. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 7. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of High Performance Liquid Chromatography for Paclitaxel Purification from Plant Cell Cultures -Journal of Microbiology and Biotechnology | 학회 [koreascience.kr]

High-Yield Extraction and Purification of Baccatin VIII from Biomass: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield extraction and purification of Baccatin VIII from biomass, primarily focusing on various species of the yew tree (Taxus). This compound, a crucial precursor for the semi-synthesis of the anticancer drug paclitaxel (Taxol®), is a valuable taxane found in the needles, bark, and stems of these plants. The following sections offer a comprehensive guide to maximizing its recovery and purity.

Introduction

This compound is a complex diterpenoid that serves as a key starting material for the industrial production of paclitaxel and its analogues. The increasing demand for these life-saving drugs necessitates efficient and scalable methods for obtaining high-purity this compound from natural sources. This document outlines various extraction and purification strategies, from conventional solvent-based methods to more advanced techniques, providing researchers with the necessary information to select and optimize a process based on their specific needs and available resources.

I. Extraction of this compound from Biomass

The initial step in isolating this compound involves its extraction from the plant matrix. The choice of extraction method significantly impacts the yield and purity of the final product. Various techniques have been developed, each with its own advantages and limitations.

A. Conventional Solvent Extraction

This is a widely used and straightforward method for extracting taxanes. It involves the use of organic solvents to solubilize this compound from the dried and ground biomass.

Protocol 1: Maceration/Soxhlet Extraction

-

Biomass Preparation: Collect fresh plant material (e.g., needles, twigs) from Taxus species. Dry the biomass at a controlled temperature (e.g., 40-50°C) to a constant weight and then grind it into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Maceration: Immerse the powdered biomass in a suitable solvent (e.g., methanol, ethanol, or acetone) at a specific solid-to-liquid ratio (e.g., 1:10 w/v) and agitate for an extended period (e.g., 24-72 hours) at room temperature.

-

Soxhlet Extraction: Place the powdered biomass in a thimble within a Soxhlet apparatus and extract with a suitable solvent for several hours (e.g., 6-8 hours).

-

-

Filtration and Concentration: After extraction, filter the mixture to separate the solid residue from the liquid extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

B. Advanced Extraction Techniques

To improve extraction efficiency, reduce solvent consumption, and shorten processing times, several advanced techniques have been developed.

1. Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

Protocol 2: Ultrasound-Assisted Extraction

-

Biomass Preparation: Prepare the biomass as described in Protocol 1.

-

Extraction: Suspend the powdered biomass in an appropriate solvent (e.g., 83.5% ethanol in water) in an extraction vessel.[1] Place the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Optimization of Parameters: Optimize extraction parameters such as ultrasonic power (e.g., 140 W), extraction time (e.g., 47.63 min), and liquid-to-solid ratio (e.g., 20.88:1 mL/g) to maximize the yield.[1]

-

Post-Extraction: Filter and concentrate the extract as described in Protocol 1.

2. Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and biomass, leading to rapid and efficient extraction.

Protocol 3: Microwave-Assisted Extraction

-

Biomass Preparation: Prepare the biomass as described in Protocol 1.

-

Extraction: Place the biomass and solvent (e.g., 90% methanol in water) in a closed microwave-transparent vessel.[2]

-

Parameter Optimization: Optimize parameters such as microwave power, temperature (e.g., 95°C), extraction time (e.g., 7 min), and sample-to-solvent ratio (e.g., 1.5 g in 10 mL).[2]

-

Post-Extraction: After cooling, filter the extract and concentrate it.

3. Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase the extraction efficiency of solvents.

4. Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By modifying pressure and temperature, the solvating power of the fluid can be tuned. Often, a co-solvent or modifier like ethanol is added to enhance the extraction of more polar compounds like this compound.

Data Presentation: Comparison of Extraction Methods

| Extraction Method | Biomass Source | Solvent(s) | Key Parameters | Yield of this compound (or related taxanes) | Reference |

| Pressurized Liquid Extraction (PLE) | Taxus baccata twigs | Methanol | Optimized conditions | Highest yields among compared methods | [3] |

| Ultrasound-Assisted Extraction (UAE) | Taxus cuspidata needles | 83.5% Ethanol | 140 W, 47.63 min, 20.88:1 ratio | Max taxane yield: 354.28 µg/g | [1] |

| Microwave-Assisted Extraction (MAE) | Taxus baccata needles | 90% Methanol | 95°C, 7 min, 1.5g/10mL | Comparable to CSE, but faster | [2] |

| High-Intensity Pulsed Electric Field (PEF) | Taxus cuspidata needles | Not specified | 16 kV/cm, 8 pulses, 160 mesh | Max taxane yield: 672.13 µg/g | [4] |

| Supercritical Fluid Extraction (SFE) | Taxus cuspidata needles | CO2 with 3 wt% ethanol | 40°C, 300 bar | Baccatin III selectivity: 0.158 wt% | [5] |

II. Purification of this compound

The crude extract obtained from the initial extraction contains a complex mixture of compounds, including other taxanes, pigments, lipids, and waxes. Therefore, a multi-step purification process is necessary to isolate this compound with high purity.

A. Pre-purification Steps

1. Liquid-Liquid Extraction (LLE)

LLE is a common first step to remove non-polar impurities.

Protocol 4: Liquid-Liquid Extraction

-

Dissolution: Dissolve the crude extract in a mixture of a polar solvent (e.g., methanol/water).

-

Partitioning: Partition the dissolved extract against a non-polar solvent (e.g., n-hexane) to remove lipids and waxes. The this compound will remain in the polar phase.

-

Further Partitioning: Subsequently, partition the polar phase against a moderately polar solvent (e.g., dichloromethane) to extract the taxanes, leaving more polar impurities in the aqueous phase.

-

Concentration: Evaporate the moderately polar solvent to obtain a taxane-enriched extract.

2. Solid-Phase Extraction (SPE)

SPE is used for sample clean-up and fractionation.

Protocol 5: Solid-Phase Extraction

-

Column Preparation: Use a pre-packed SPE cartridge (e.g., C18 or silica).

-

Loading: Dissolve the taxane-enriched extract in a suitable solvent and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove less retained impurities.

-

Elution: Elute the this compound using a stronger solvent or a gradient of solvents. Collect the fractions containing the target compound.

B. Chromatographic Purification

Chromatography is the cornerstone of high-purity this compound isolation.

1. Column Chromatography

This is a widely used technique for the preparative separation of compounds.

Protocol 6: Silica Gel Column Chromatography

-

Column Packing: Pack a glass column with silica gel as the stationary phase, equilibrated with a non-polar solvent (e.g., hexane).

-

Sample Loading: Load the pre-purified extract onto the top of the column.

-